molecular formula C17H22F2N2O B6911265 N-[1-[1-(3,4-difluorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide

N-[1-[1-(3,4-difluorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide

Cat. No.: B6911265
M. Wt: 308.37 g/mol
InChI Key: OPCUZGXAIKSIGK-UHFFFAOYSA-N
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Description

N-[1-[1-(3,4-difluorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a cyclopropanecarboxamide group attached to a piperidine ring, which is further substituted with a 3,4-difluorophenyl group and an ethyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[1-[1-(3,4-difluorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N2O/c1-11(13-4-5-15(18)16(19)10-13)21-8-6-14(7-9-21)20-17(22)12-2-3-12/h4-5,10-12,14H,2-3,6-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCUZGXAIKSIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)N2CCC(CC2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[1-(3,4-difluorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors, such as 1,5-diaminopentane.

    Introduction of the 3,4-Difluorophenyl Group: The 3,4-difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3,4-difluorobenzene and a suitable nucleophile.

    Attachment of the Cyclopropanecarboxamide Group: The cyclopropanecarboxamide group can be attached through an amide coupling reaction using cyclopropanecarboxylic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-[1-(3,4-difluorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-[1-(3,4-difluorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its activity as a receptor agonist or antagonist.

    Pharmacology: It is used in pharmacological studies to understand its effects on various biological pathways and receptors.

    Chemical Biology: The compound serves as a tool to probe biological systems and investigate the role of specific molecular targets.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[1-[1-(3,4-difluorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context of its use in research or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[1-(3,4-difluorophenyl)ethyl]piperidin-4-yl]acetamide
  • N-[1-[1-(3,4-difluorophenyl)ethyl]piperidin-4-yl]propionamide
  • N-[1-[1-(3,4-difluorophenyl)ethyl]piperidin-4-yl]butyramide

Uniqueness

N-[1-[1-(3,4-difluorophenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide is unique due to the presence of the cyclopropanecarboxamide group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its binding affinity, selectivity, and overall biological activity, making it a valuable compound for specific research applications.

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